molecular formula C24H26ClN3O3 B2716608 1-(3-Benzoyl-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride CAS No. 2097888-61-2

1-(3-Benzoyl-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride

Cat. No.: B2716608
CAS No.: 2097888-61-2
M. Wt: 439.94
InChI Key: HXFOHDORBKTOSL-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Mechanism of Action

While the mechanism of action for the specific compound “1-(3-Benzoyl-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride” is not available, piperidine derivatives are known to have a wide variety of biological activities .

Future Directions

The development of new synthesis methods and the discovery of new pharmacological applications for piperidine derivatives are important areas of ongoing research .

Properties

IUPAC Name

1-(3-benzoyl-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3.ClH/c1-2-30-18-8-9-21-19(14-18)22(27-12-10-17(11-13-27)24(25)29)20(15-26-21)23(28)16-6-4-3-5-7-16;/h3-9,14-15,17H,2,10-13H2,1H3,(H2,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFOHDORBKTOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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